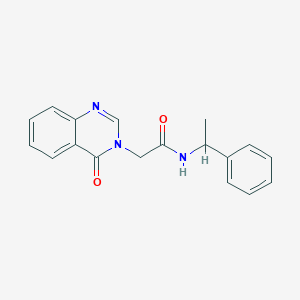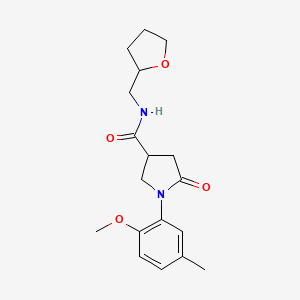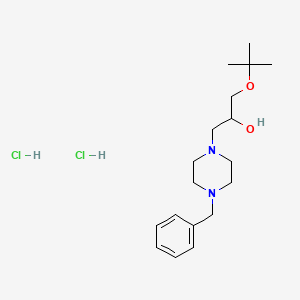
2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide
Vue d'ensemble
Description
2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide, also known as QNZ, is a small molecule inhibitor that has been studied for its potential in treating various diseases.
Applications De Recherche Scientifique
2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide has been studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation and autoimmune disorder research, 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines.
Mécanisme D'action
2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide acts as an inhibitor of the NF-κB pathway, which is a signaling pathway that regulates the expression of genes involved in inflammation, immunity, and cell survival. 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide inhibits the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. In vitro studies have shown that 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and induces apoptosis in cancer cells. In vivo studies have shown that 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide inhibits tumor growth and reduces inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide in lab experiments is its specificity for the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
For research on 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide include studying its potential in combination therapies with other drugs, optimizing its synthesis method to improve yield and solubility, and investigating its potential in treating other diseases beyond cancer and inflammation.
In conclusion, 2-(4-oxo-3(4H)-quinazolinyl)-N-(1-phenylethyl)acetamide is a small molecule inhibitor that has shown potential in treating various diseases through its inhibition of the NF-κB pathway. Its specificity and targeted inhibition make it a valuable tool for studying this pathway in lab experiments, and its anti-inflammatory and anti-tumor effects make it a promising candidate for future therapeutic development.
Propriétés
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13(14-7-3-2-4-8-14)20-17(22)11-21-12-19-16-10-6-5-9-15(16)18(21)23/h2-10,12-13H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIRJSVDBCRTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440374.png)

![N-(2-hydroxy-5-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4440394.png)
![N-benzyl-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4440395.png)
![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4440402.png)
![3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4440417.png)

![3-butyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4440431.png)
![4-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440435.png)




![2-[(4-fluorophenyl)amino]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4440466.png)